Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a methyl ester, a phenyl group, and a diphenylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Diphenylacetamido Group: The diphenylacetamido group is typically introduced via an amide coupling reaction, using diphenylacetic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Friedel-Crafts acylation reagents, halogenating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate may be explored for its potential pharmacological properties
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism by which Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate: Similar in structure but with a different core, leading to different chemical and biological properties.
Phenylthiophene derivatives: Compounds with similar thiophene cores but different substituents, affecting their reactivity and applications.
Uniqueness
Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate is unique due to the combination of its thiophene core with a diphenylacetamido group and a phenyl substituent
Properties
IUPAC Name |
methyl 3-[(2,2-diphenylacetyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3S/c1-30-26(29)24-21(17-22(31-24)18-11-5-2-6-12-18)27-25(28)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHMLPUJPDZKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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